Endothelial Cell-Selective Apoptosis Induction Versus Non-Selective Cytotoxic Agents
Aeroplysinin-1 demonstrates marked selectivity for inducing apoptosis in endothelial cells over tumor cells, a critical differentiation from non-selective cytotoxic anti-angiogenic agents. While Aeroplysinin-1 (1 µM) causes near-complete growth inhibition of bovine aortic endothelial cells (BAEC) within 24 hours, it exhibits only ~50% growth inhibition in HCT-116 colon carcinoma cells and HT1080 fibrosarcoma cells at the same concentration [1]. This selectivity is mechanistically distinct from direct kinase inhibitors like sunitinib, which inhibit VEGFR with IC50 values in the nanomolar range across multiple cell types [2].
| Evidence Dimension | Cell growth inhibition at 1 µM (24 hours) |
|---|---|
| Target Compound Data | BAEC: near-complete growth inhibition |
| Comparator Or Baseline | HCT-116 and HT1080 tumor cells: ~50% growth inhibition |
| Quantified Difference | Substantially greater inhibition in endothelial cells versus tumor cells at identical concentration |
| Conditions | Bovine aortic endothelial cells (BAEC), HCT-116 colon carcinoma, HT1080 fibrosarcoma; 1 µM treatment for 24 hours |
Why This Matters
This endothelial cell selectivity is critical for anti-angiogenic applications where sparing of non-endothelial cells is desired, avoiding the broad cytotoxicity seen with many chemotherapeutic agents.
- [1] Martínez-Poveda B, Rodríguez-Nieto S, García-Caballero M, Medina MA, Quesada AR. The Antiangiogenic Compound Aeroplysinin-1 Induces Apoptosis in Endothelial Cells by Activating the Mitochondrial Pathway. Mar Drugs. 2012;10(9):2033-2046. View Source
- [2] Roskoski R Jr. Sunitinib: a VEGF and PDGF receptor protein kinase and angiogenesis inhibitor. Biochem Biophys Res Commun. 2007;356(2):323-8. View Source
